molecular formula C15H15N3O4S B2969757 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-35-4

4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2969757
CAS No.: 861207-35-4
M. Wt: 333.36
InChI Key: STRBGZBXEOAKIV-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic pyrazol-3-one derivative of interest in chemical biology and medicinal chemistry research. The core pyrazol-3-one scaffold is found in compounds with diverse bioactivities, and the structural features of this particular molecule—including the 8-quinolinylsulfonyl group, a common motif in kinase-targeting compounds—suggest potential as a tool for probing protein-protein interactions or enzymatic activity . For instance, pyrazol-3-one derivatives have been identified as inhibitors of glycogen synthase kinase 3 (GSK3) and have shown utility in disrupting oncogenic pathways, such as those driven by viral T antigens in Merkel cell carcinoma models . Furthermore, related N-phenyl sulfonamide compounds that target protein interfaces, like the WDR5-MYC interaction, highlight the therapeutic relevance of this chemical class in oncology research and the development of targeted cancer therapies . This reagent is provided exclusively for research use in laboratory settings to facilitate the exploration of novel biological mechanisms and the development of new therapeutic strategies.

Properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-2-quinolin-8-ylsulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-10-12(7-9-19)15(20)17-18(10)23(21,22)13-6-2-4-11-5-3-8-16-14(11)13/h2-6,8,19H,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRBGZBXEOAKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one (CAS No. 861207-35-4) is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 333.36 g/mol
  • Structure : The compound features a pyrazolone ring substituted with a hydroxyethyl group and a quinoline sulfonyl moiety.

Synthesis

The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with quinoline sulfonyl compounds. The reaction conditions often include solvents like ethanol and catalysts such as piperidine to promote the formation of the pyrazolone structure.

Antimicrobial Activity

Research has demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties against various pathogens. In a study evaluating the antimicrobial activity of synthesized pyrazolone compounds, 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Aspergillus nigerHigh

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

In vitro studies have shown that treatment with 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one leads to:

  • Inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Induction of apoptosis , characterized by increased levels of caspase activity.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was evaluated using in vitro assays on macrophage cell lines treated with lipopolysaccharide (LPS), showing a significant reduction in cytokine production.

Case Studies

  • Antimicrobial Study : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In a study published in Journal of Medicinal Chemistry, 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one was tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.

Scientific Research Applications

Based on the search results, information regarding the applications of "4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one" is limited. However, some data and related compounds can be extracted:

Chemical and Physical Properties

  • Molecular Weight The molecular weight of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is 142.16 g/mol .
  • IUPAC Name The IUPAC name is 4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one .
  • InChI The InChI is InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) .

Related Compounds and Potential Applications

  • Antimicrobial Activity Some derivatives of 5-methyl-2,4-dihydro-3H-pyrazol-3-one have demonstrated antibacterial activity against P. Vulgaris, S. Aureas, E. Coli, B. Subtillus and antifungal activity against Altenaria, Culvalaria, C. Albicans and A. Niger .
  • Building Block Pyrazolone derivatives may serve as a building block for more complex molecules with potential applications in various fields [2, 4].
  • Other pyrazolone derivatives Some related compounds include:
    • 4-Methyl-5-thiazoleethanol, also known as sulfurol, which has various names and identifiers .
    • 4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one) .
    • 1-(2-Amino-2-oxoethyl)-3-piperidinecarboxylic acid hydrate .

Availability

  • The specific compound 4-(2-Hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one (CAS : 861207-35-4) is listed as "Produit arrêté," indicating that it is a discontinued product . Inquiries can be made for similar products .

Comparison with Similar Compounds

Substituent Variations at Position 1 (Sulfonyl Groups)

The sulfonyl group at position 1 is critical for electronic and steric interactions. Comparisons include:

Compound Name Substituent at Position 1 Key Properties/Activity Reference
Target Compound 8-Quinolinylsulfonyl N/A (Hypothetical enhanced π-π stacking)
4-(2-Hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-... 4-Nitrophenylsulfonyl Higher electron-withdrawing effect
4-(2-Hydroxyethyl)-5-methyl-1-[(4-iodophenyl)sulfonyl]-... 4-Iodophenylsulfonyl Bulky substituent, potential halogen bonding

Key Observations :

  • The 8-quinolinylsulfonyl group in the target compound is bicyclic and aromatic, enabling stronger π-π interactions compared to monoaromatic sulfonyl groups (e.g., 4-nitrophenyl). This may improve binding affinity in biological targets .
  • 4-Iodophenylsulfonyl introduces halogen bonding capabilities, which could enhance target engagement in medicinal chemistry applications .

Substituent Variations at Position 4 (Hydrophilic Groups)

The 2-hydroxyethyl group at position 4 enhances solubility. Comparisons include:

Compound Name Substituent at Position 4 Solubility/Bioactivity Reference
Target Compound 2-Hydroxyethyl Improved hydrophilicity
4-Ethyl-5-methyl-2-(1H-tetrazol-5-yl)-... Ethyl Reduced solubility, increased lipophilicity
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Carboxylic acid High solubility, anticancer activity

Key Observations :

  • The 2-hydroxyethyl group balances hydrophilicity without introducing charged groups (unlike carboxylic acids in ), which may improve membrane permeability.

Substituent Variations at Position 5 (Methyl vs. Other Alkyl Groups)

The methyl group at position 5 is a common feature in pyrazol-3-ones. Comparisons include:

Compound Name Substituent at Position 5 Steric/Electronic Effects Reference
Target Compound Methyl Steric stabilization, metabolic resistance
4-(1-Phenyl-3-methyl-2-oxoimidazolidin-4-yl)-... Methyl (in imidazolidinone moiety) Enhanced rigidity, anticancer activity
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate None (thiophene core) Altered electronic profile

Key Observations :

  • In imidazolidinone derivatives (), methyl groups contribute to structural rigidity, which correlates with anticancer activity.

Key Observations :

  • Antioxidant activity is prominent in phenyl-substituted pyrazol-3-ones (), whereas the target compound’s quinolinylsulfonyl group may redirect activity toward enzyme inhibition (e.g., kinase or protease targets).
  • Thiazole-triazole hybrids () show significant anticancer activity, suggesting that the target compound’s sulfonyl group could be optimized for similar applications.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2-hydroxyethyl)-5-methyl-1-(8-quinolinylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one?

Methodological Answer: The synthesis typically involves cyclocondensation or sulfonylation reactions. For example:

  • Step 1: React a pyrazole precursor (e.g., 4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one) with 8-quinolinylsulfonyl chloride under reflux in anhydrous xylene for 25–30 hours. Chloranil (1.4 mmol) is often used as an oxidizing agent to stabilize intermediates .
  • Step 2: Post-reaction, the mixture is treated with 5% NaOH to neutralize acidic byproducts. The organic layer is washed repeatedly with water, dried over Na₂SO₄, and concentrated.
  • Step 3: Purify the crude product via recrystallization (e.g., methanol or DMF-EtOH mixtures) .

Table 1: Key Reaction Parameters

ParameterConditionsSource
SolventXylene
Reaction Time25–30 hours
Purification MethodRecrystallization (methanol)

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use a solvent system of toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) to monitor reaction progress. Visualize spots with iodine vapor .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., sulfonyl and hydroxyethyl groups).
    • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental Analysis: Ensure stoichiometric consistency of C, H, N, and S.

Q. What solvents and reaction conditions optimize yield during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., xylene, DMF) enhance sulfonylation efficiency. Ethanol is preferred for recrystallization due to low toxicity .
  • Temperature Control: Reflux (100–140°C) ensures complete reaction without decomposition.
  • Catalyst Use: Chloranil promotes oxidation of intermediates, stabilizing reactive species .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and IR to resolve ambiguities. For example, conflicting NOE (Nuclear Overhauser Effect) signals may arise from conformational flexibility; X-ray diffraction provides definitive spatial arrangements.
  • Computational Modeling: Use DFT (Density Functional Theory) to predict NMR/IR spectra and compare with experimental data .

Q. What experimental design principles apply to studying structure-activity relationships (SAR)?

Methodological Answer:

  • Split-Plot Design: Assign variables hierarchically (e.g., trellis systems as main plots, substituent groups as subplots) to isolate effects .
  • Control Variables: Fix temperature, solvent, and catalyst to focus on structural modifications (e.g., substituents on the quinolinyl group).
  • Replication: Use ≥4 replicates per condition to ensure statistical power .

Table 2: Example SAR Experimental Design

VariableLevel 1Level 2
Substituent Position8-quinolinyl6-quinolinyl
Hydroxyethyl ChainEthylPropyl
Replicates44

Q. How to assess the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

  • Laboratory Assays: Evaluate biodegradability via OECD 301D (Closed Bottle Test) and photostability under UV light .
  • Field Studies: Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
  • Data Integration: Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints (e.g., EC₅₀) .

Q. What methodologies address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Pool data from independent studies to identify trends (e.g., inconsistent IC₅₀ values may arise from assay conditions).
  • Standardized Protocols: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) to reduce variability .
  • Dose-Response Curves: Use nonlinear regression to calculate precise EC₅₀ values and compare confidence intervals.

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility.
  • Docking Studies: Model binding affinities with target enzymes (e.g., kinases) using AutoDock Vina.
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.